Methyl 4-chloro-1-benzofuran-2-carboxylate

CAS No.: 1407521-97-4

Cat. No.: VC3082907

Molecular Formula: C10H7ClO3

Molecular Weight: 210.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1407521-97-4 |

|---|---|

| Molecular Formula | C10H7ClO3 |

| Molecular Weight | 210.61 g/mol |

| IUPAC Name | methyl 4-chloro-1-benzofuran-2-carboxylate |

| Standard InChI | InChI=1S/C10H7ClO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 |

| Standard InChI Key | IHJONRKLDGBAIE-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(O1)C=CC=C2Cl |

| Canonical SMILES | COC(=O)C1=CC2=C(O1)C=CC=C2Cl |

Introduction

Chemical Properties

Structural Characteristics

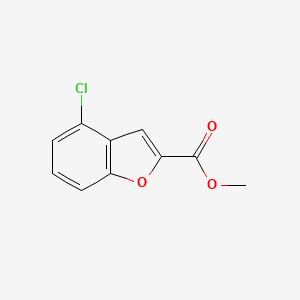

Methyl 4-chloro-1-benzofuran-2-carboxylate features a benzofuran scaffold with specific substitutions that define its chemical identity. The compound consists of a bicyclic structure formed by the fusion of a benzene ring and a furan ring, with a chlorine atom at the 4-position and a methyl carboxylate group at the 2-position . This arrangement of functional groups creates a unique electronic and steric environment that influences the compound's reactivity and biological activity.

The molecular formula of Methyl 4-chloro-1-benzofuran-2-carboxylate is C10H7ClO3, reflecting its composition of ten carbon atoms, seven hydrogen atoms, one chlorine atom, and three oxygen atoms . The structural properties of this compound are summarized in Table 1.

Table 1: Structural Information of Methyl 4-chloro-1-benzofuran-2-carboxylate

| Property | Value |

|---|---|

| IUPAC Name | Methyl 4-chloro-1-benzofuran-2-carboxylate |

| CAS Number | 1407521-97-4 |

| Molecular Formula | C10H7ClO3 |

| SMILES | COC(=O)C1=CC2=C(O1)C=CC=C2Cl |

| InChI | InChI=1S/C10H7ClO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 |

Physical and Chemical Properties

Methyl 4-chloro-1-benzofuran-2-carboxylate appears as a white powder with a molecular weight of 210.61 g/mol . It demonstrates properties typical of aromatic esters, with moderate to high lipophilicity due to the presence of the benzofuran core and the chloro substituent. This compound is classified as potentially harmful if swallowed or in contact with skin, necessitating appropriate handling precautions .

The physical and chemical properties of Methyl 4-chloro-1-benzofuran-2-carboxylate are detailed in Table 2, providing essential information for researchers and formulators working with this compound.

Table 2: Physical and Chemical Properties of Methyl 4-chloro-1-benzofuran-2-carboxylate

| Property | Value |

|---|---|

| Physical Appearance | White powder |

| Molecular Weight | 210.61 g/mol |

| Purity | 99% |

| Application | Healing drugs |

| Hazard Classification | Harmful if swallowed; Harmful in contact with skin |

Synthesis Methods

Traditional Synthetic Approaches

The synthesis of benzofuran-2-carboxylic acid derivatives traditionally involves several established methodologies. One common approach utilizes the reaction of salicylaldehydes with haloacetates, followed by cyclization of formylphenoxyacetic acid derivative intermediates . These cyclizations are typically performed in alcoholic solutions with basic catalysts such as sodium ethanolate, 1,8-diazobicyclo-[5.4.0]-7-undecane, potassium carbonate, or phosphine .

For compounds like Methyl 4-chloro-1-benzofuran-2-carboxylate, the synthetic pathway would likely begin with appropriately substituted precursors to incorporate the chloro substituent at the 4-position. The specific placement of the chlorine atom requires careful selection of starting materials and reaction conditions to ensure regioselectivity in the final product.

Modern Synthetic Strategies

Contemporary approaches to benzofuran synthesis frequently employ transition metal-catalyzed transformations, offering advantages in terms of efficiency, selectivity, and yield. These methods include palladium-catalyzed transformations such as intramolecular Heck reactions for the construction of benzofuran ring systems .

For benzofuran carboxylates specifically, a simple and practical two-step procedure has been developed using copper-catalyzed intramolecular C–O bond formation . This procedure provides an efficient route to benzofuran carboxylic acid methyl esters with good to excellent yields. While this method was described for 3-carboxylic acid methyl esters, similar approaches could potentially be adapted for the synthesis of 2-carboxylic acid methyl esters like Methyl 4-chloro-1-benzofuran-2-carboxylate.

Biological Activities

Anticancer Properties

Benzofuran-2-carboxylic acid derivatives have emerged as promising candidates for anticancer drug development. These compounds can target various biological pathways involved in cancer progression, including enzymes critical for cell proliferation and survival.

The potency of Mcl-1 inhibitors containing benzofuran scaffolds can be substantially enhanced through strategic modifications. For example, when benzothiophene- and benzofuran-2-carboxylic acid cores were linked with naphthyl groups using optimal linker lengths, the resulting compounds exhibited sub-micromolar dissociation constants and selectivity for Mcl-1 over other Bcl-2 family proteins . These findings suggest that Methyl 4-chloro-1-benzofuran-2-carboxylate could serve as a valuable starting point for the development of more potent and selective Mcl-1 inhibitors.

Pharmaceutical Applications

Current Applications

Methyl 4-chloro-1-benzofuran-2-carboxylate has applications in the field of medicinal chemistry, particularly in the development of therapeutic agents . Its benzofuran scaffold represents a privileged structure in drug discovery, serving as a building block for compounds with diverse pharmacological activities.

Future Directions

The unique structural features of Methyl 4-chloro-1-benzofuran-2-carboxylate position it as a promising scaffold for further derivatization and optimization to enhance specific biological activities. Several strategies could be employed to leverage this compound's potential:

-

Design of hybrid molecules by incorporating additional pharmacophores to target multiple biological pathways simultaneously

-

Optimization of substituent patterns to enhance binding affinity and selectivity for specific targets like Mcl-1

-

Development of prodrug approaches to improve pharmacokinetic properties

-

Exploration of novel formulation strategies to enhance bioavailability and tissue distribution

Research into benzofuran-based Mcl-1 inhibitors has demonstrated that fragment merging and structure-based design can yield compounds with dramatically improved potency . Similar approaches could be applied to Methyl 4-chloro-1-benzofuran-2-carboxylate to develop more effective therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume